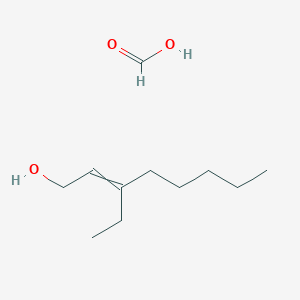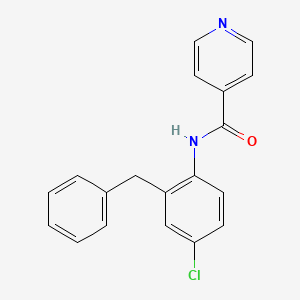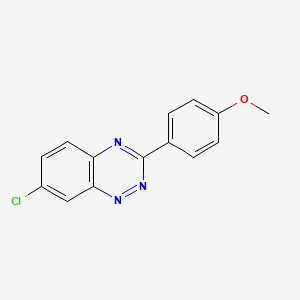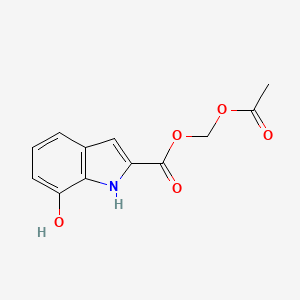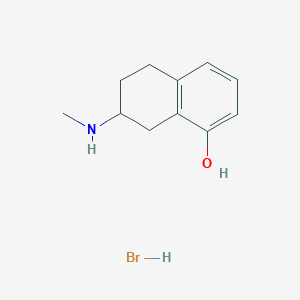
7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, which is subjected to a series of chemical reactions to introduce the desired functional groups.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which involves the addition of a hydroxyl group to the naphthalene ring system.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which is achieved by reacting the synthesized compound with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: The reactions are carried out in either batch or continuous reactors, depending on the scale of production.
Purification: The synthesized compound is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired product.
Quality Control: Stringent quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products:
Oxidation Products: The major product of oxidation is the corresponding ketone or aldehyde.
Reduction Products: The major product of reduction is the original hydroxyl compound.
Substitution Products: The major products of substitution reactions depend on the specific reagents used and the functional groups introduced.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of methylamino and hydroxyl groups on biological systems.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Pharmaceutical Development: The compound is explored for its potential therapeutic properties, including its ability to interact with biological targets.
Drug Design: It serves as a lead compound in the design of new drugs with improved efficacy and safety profiles.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Chemical Manufacturing: It is employed in the production of various chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways: It influences various biochemical pathways, leading to changes in cellular function and behavior.
Signal Transduction: The compound can affect signal transduction pathways, altering the communication between cells and tissues.
Comparaison Avec Des Composés Similaires
- 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
- 7-(Ethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
- 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Comparison:
- Structural Differences: The primary difference between these compounds lies in the nature of the amino group (methylamino, dimethylamino, ethylamino, propylamino).
- Chemical Properties: These structural differences result in variations in chemical properties, such as solubility, reactivity, and stability.
- Biological Activity: The biological activity of these compounds can also differ, with each compound exhibiting unique interactions with molecular targets and pathways.
Propriétés
Numéro CAS |
81185-32-2 |
|---|---|
Formule moléculaire |
C11H16BrNO |
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
7-(methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C11H15NO.BrH/c1-12-9-6-5-8-3-2-4-11(13)10(8)7-9;/h2-4,9,12-13H,5-7H2,1H3;1H |
Clé InChI |
FLRVAXXZLWZKFS-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2=C(C1)C(=CC=C2)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


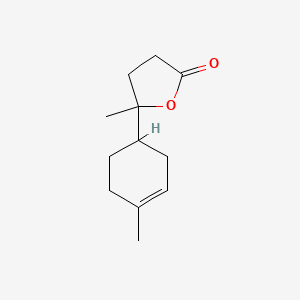
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
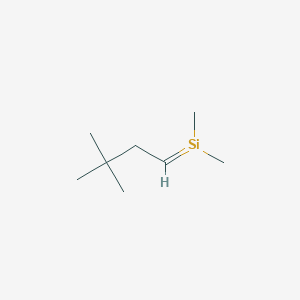

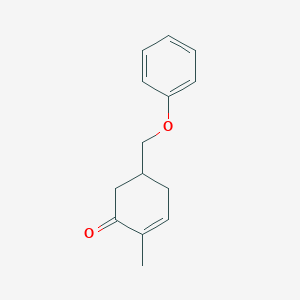
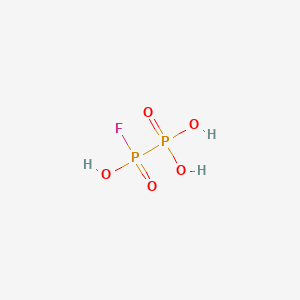
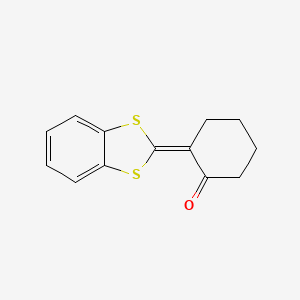
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)
![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
